6-Oxo-2,4-hexadienoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
6-oxohexa-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-3-1-2-4-6(8)9/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCBXZGOSMSZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways of 6 Oxo 2,4 Hexadienoic Acid Derivatives
Biosynthesis via Extradiol Ring Cleavage of Aromatic Precursors
In microbial systems, the extradiol (or meta-cleavage) pathway is a common strategy for degrading aromatic rings. This process involves the enzymatic cleavage of a catechol or a substituted catechol derivative at a position adjacent to the two hydroxyl groups, yielding a linear, unsaturated keto acid.
The biodegradation of various aromatic compounds converges on the formation of catechol or its derivatives, which are then primed for ring fission.
Substituted Catechols: The degradation of chlorinated phenols provides a clear example. In the case of 2,4-dichlorophenol (B122985), bacteria first oxidize it to 3,5-dichlorocatechol. nih.gov This intermediate then undergoes distal meta-cleavage, catalyzed by a dioxygenase, to form 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid. nih.gov
Dihydroxybiphenyls: Biphenyl (B1667301) and its hydroxylated derivatives are key intermediates in the breakdown of more complex molecules like polychlorinated biphenyls (PCBs) and dibenzofurans. The bacterium Pseudomonas putida metabolizes biphenyl into 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid. tandfonline.com Similarly, the degradation of dibenzofuran (B1670420) proceeds through the formation of 2,2′,3-trihydroxybiphenyl. An extradiol dioxygenase then cleaves this intermediate to produce 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. nih.gov
Derivatives of 6-oxo-2,4-hexadienoic acid are key metabolites in the breakdown of several classes of environmental pollutants.
Polycyclic Aromatic Hydrocarbons (PAHs): The microbial degradation of PAHs like phenanthrene (B1679779) and pyrene (B120774) often involves initial dioxygenation followed by ring cleavage. ethz.chmdpi.com These pathways typically converge on catecholic intermediates. nih.gov For instance, the degradation of phenanthrene by Ochrobactrum sp. strain PWTJD ultimately leads to catechol, which is then cleaved by catechol 2,3-dioxygenase to form 2-hydroxymuconoaldehyde acid, a closely related precursor to the corresponding oxo-acid. nih.gov While direct formation from a complex PAH is less commonly documented, the generation of these catecholic precursors is a critical step that can lead to this compound derivatives.
Dinitrotoluenes (DNT): The biodegradation of DNT isomers showcases the formation of nitrated derivatives. In the oxidative pathway for 2,6-dinitrotoluene (B127279) by bacteria such as Burkholderia cepacia, the molecule is converted to 3-methyl-4-nitrocatechol. ebi.ac.uk This substituted catechol is then a substrate for an extradiol ring cleavage enzyme, yielding 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid . ebi.ac.uk The pathway for 2,4-DNT degradation also proceeds via a catecholic intermediate, 4-methyl-5-nitrocatechol, which is a known bacterial xenobiotic metabolite. ebi.ac.uknih.govasm.org
Dibenzofurans: As mentioned previously, the degradation of dibenzofuran by strains like Sphingomonas sp. XLDN2-5 and Pseudomonas veronii PH-03 involves the angular dioxygenation to 2,2′,3-trihydroxybiphenyl, which is subsequently cleaved to 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid . nih.govnih.gov
Chlorinated Phenols: The bacterial degradation of 2,4-dichlorophenol (2,4-DCP) by Cupriavidus necator JMP222 proceeds via 3,5-dichlorocatechol, which is then cleaved to form 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid . nih.gov
Table 1: Formation of this compound Derivatives from Aromatic Precursors
| Precursor Compound | Microbial Strain (Example) | Intermediate | Resulting Derivative of this compound |
|---|---|---|---|
| 2,6-Dinitrotoluene | Burkholderia cepacia | 3-Methyl-4-nitrocatechol | 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid ebi.ac.uk |
| Dibenzofuran | Sphingomonas sp. XLDN2-5 | 2,2′,3-Trihydroxybiphenyl | 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid nih.gov |
| 2,4-Dichlorophenol | Cupriavidus necator JMP222 | 3,5-Dichlorocatechol | 2-Hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid nih.gov |
| Biphenyl | Pseudomonas putida | Not specified | 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid tandfonline.com |
Metabolic Origin from Benzene (B151609) Degradation Intermediates
In mammals, the metabolism of benzene can lead to the formation of ring-opened products, including this compound, through a series of enzymatic reactions that occur in different cellular compartments.
The initial metabolism of benzene in the liver by cytochrome P450 enzymes produces benzene oxide. This reactive epoxide can rearrange to form trans,trans-muconaldehyde (MUC), a toxic α,β-unsaturated dialdehyde. scbt.com This aldehyde is a key branch point in the metabolic pathway.
trans,trans-Muconaldehyde can be further metabolized in mouse liver cytosol to both oxidized and reduced derivatives. mdpi.com One of the key oxidative pathways involves its conversion to (E,E)-6-oxohexadienoic acid , also known as 6-oxo-trans-trans-hexadienoic acid. mdpi.comscbt.com Studies have also identified a related metabolite, 6-hydroxy-trans,trans-2,4-hexadienoic acid, in the urine of mice treated with either benzene or trans,trans-muconaldehyde, confirming the role of muconaldehyde as a direct precursor. nih.govnih.gov
The complete metabolic pathway from benzene to this compound involves enzymes in both the microsomal and cytosolic fractions of liver cells.
Microsomal System: The initial activation of benzene occurs in the endoplasmic reticulum of liver cells. nih.govnih.gov Cytochrome P450 enzymes, primarily CYP2E1, oxidize benzene to benzene oxide. scbt.com Benzene oxide is then subject to further enzymatic action or spontaneous rearrangement. While microsomal enzymes are critical for producing the precursors, the final conversion to this compound happens elsewhere.
Cytosolic Systems: The conversion of the aldehydic intermediates takes place in the cytosol. Cytosolic aldehyde dehydrogenases are responsible for oxidizing trans,trans-muconaldehyde to 6-oxo-trans-trans-hexadienoic acid . scbt.com This mixed-aldehyde acid can then be further oxidized to trans,trans-muconic acid or reduced to 6-hydroxy-2,4-trans-trans-hexadienoic acid. scbt.com The reaction of muconaldehyde and its aldehydic metabolites, including (E,E)-6-oxohexadienoic acid, with glutathione (B108866) has also been studied, indicating further cytosolic processing pathways. mdpi.com
Table 2: Benzene Metabolism to this compound in Mammalian Systems
| Metabolic Step | Cellular Location | Key Enzyme(s) | Precursor | Product |
|---|---|---|---|---|
| Benzene Oxidation | Microsomes (Endoplasmic Reticulum) | Cytochrome P450 (CYP2E1) | Benzene | Benzene Oxide scbt.com |
| Ring Opening | Spontaneous | N/A | Benzene Oxide | trans,trans-Muconaldehyde scbt.com |
| Aldehyde Oxidation | Cytosol | Aldehyde Dehydrogenase | trans,trans-Muconaldehyde | 6-Oxo-trans-trans-hexadienoic acid mdpi.comscbt.com |
Enzymology and Mechanistic Studies of 6 Oxo 2,4 Hexadienoic Acid Metabolism
Enzymes Catalyzing the Formation of 6-Oxo-2,4-hexadienoic Acid Derivatives
The initial and often rate-limiting step in the degradation of aromatic compounds is the oxidative cleavage of the stable benzene (B151609) ring. This is accomplished by a class of enzymes known as dioxygenases, which introduce molecular oxygen to create linear, more reactive molecules.
Dioxygenases are multi-component enzyme systems that catalyze the incorporation of both atoms of molecular oxygen into their aromatic substrates. nih.gov These enzymes typically contain a terminal dioxygenase component, which houses the active site, and an electron transport chain, often consisting of a ferredoxin and a reductase, to supply the necessary electrons for oxygen activation. nih.gov The active site of the terminal dioxygenase frequently contains a non-heme iron center, which is crucial for catalysis. nih.gov
Aromatic ring-cleavage dioxygenases are broadly categorized based on the position of cleavage relative to the hydroxyl groups on the aromatic ring. In the context of forming this compound derivatives, extradiol or meta-cleavage dioxygenases are paramount. researchgate.netnih.gov These enzymes cleave the bond adjacent to the hydroxyl groups of catecholic intermediates.
Key Dioxygenases:
BphC Dioxygenase (2,3-dihydroxybiphenyl 1,2-dioxygenase): This is a classic example of an extradiol dioxygenase. It plays a central role in the degradation pathway of biphenyl (B1667301). The BphC enzyme from organisms like Pseudomonas putida acts on 2,3-dihydroxybiphenyl, cleaving the aromatic ring to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. nih.govresearchgate.net
DntD Oxygenase: While specific details on DntD in the provided context are limited, it belongs to the family of dioxygenases involved in the degradation of nitroaromatic compounds like dinitrotoluene. These enzymes catalyze the ring fission of substituted catechols, leading to the formation of corresponding this compound derivatives.
The specificity of these enzymes can vary. For instance, dioxygenases that act on nonpolar aromatic compounds like PAHs, biphenyls, and toluene (B28343) have different conserved sequences compared to those that act on polar aromatic compounds like benzoate. nih.gov This allows for a diverse range of aromatic pollutants to be channeled into common metabolic pathways. nih.gov
The biochemical mechanism of extradiol dioxygenases involves the activation of molecular oxygen by the ferrous (Fe²⁺) iron at the active site. The process generally follows these steps:
Substrate Binding: The catecholic substrate, such as 2,3-dihydroxybiphenyl, binds to the enzyme's active site near the iron center.
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous center.
Substrate Radical Formation: An electron is transferred from the substrate to the iron-oxygen complex, forming a substrate radical and a peroxo-Fe³⁺ species.
Ring Cleavage: The substrate radical attacks one of the oxygen atoms of the peroxo intermediate. This leads to the cleavage of the carbon-carbon bond in the aromatic ring.
Product Formation: The ring-opened product, a derivative of this compound, is formed and subsequently released from the enzyme. nih.govmdpi.com
For example, the transformation of 2,3-dihydroxybiphenyl by BphC dioxygenase results in the yellow-colored meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. nih.govresearchgate.net This ring-fission reaction is a critical step that converts a stable aromatic structure into a linear aliphatic acid, priming it for further degradation. researchgate.net
Reaction Kinetics and Enzymatic Properties
The efficiency of these metabolic pathways is determined by the kinetic properties of the involved enzymes. Studies have characterized these properties, providing insight into their activity under various conditions.
For example, the 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase (CarC) from Pseudomonas LD2 has been purified and characterized. It is a homodimer that is active over a broad pH range of 6.5 to 10.5, with optimal activity at pH 7.0. researchgate.netnih.gov Its optimal temperature for activity is 60°C. researchgate.netnih.gov The kinetic parameters for this enzyme with its substrate, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA), have been determined. nih.gov
Table 1: Kinetic and Physicochemical Properties of a Representative Hydrolase (CarC)
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase (CarC) | researchgate.netnih.gov |
| Source Organism | Pseudomonas sp. strain LD2 | nih.gov |
| Substrate | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA) | nih.gov |
| Michaelis Constant (K'm) | 4.6 µM | nih.gov |
| Maximum Velocity (Vmax) | 3.3 µmol min⁻¹ | nih.gov |
| Substrate Inhibition Constant (Ks) | 70.0 µM | nih.gov |
| Optimum pH | 7.0 | researchgate.netnih.gov |
| Optimum Temperature | 60 °C | researchgate.netnih.gov |
| Cofactor Requirement | None | researchgate.netnih.gov |
Determination of Kinetic Parameters for Key Enzymes
The metabolism of this compound is primarily governed by the preceding enzyme that forms it, catechol 2,3-dioxygenase, and the subsequent enzyme that degrades it, 2-hydroxymuconate-semialdehyde hydrolase (of which this compound is the substrate). While specific kinetic data for the hydrolase acting directly on the unsubstituted this compound can be limited in readily available literature, studies on closely related enzymes provide significant insights into their catalytic efficiencies.
For instance, research on 2-hydroxymuconic semialdehyde dehydrogenase from Burkholderia cepacia G4, which acts on a similar substrate, has determined its kinetic properties for various related compounds. This enzyme exhibits a high catalytic efficiency (Vmax/Km) for 2-hydroxy-5-methylmuconic semialdehyde, but very low efficiency for 5-chloro-2-hydroxymuconic semialdehyde, and does not utilize 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid as a substrate. nih.gov
A detailed kinetic analysis has been conducted on 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA) hydrolase from Pseudomonas sp. LD2, an enzyme that catalyzes a similar C-C bond cleavage. The kinetic parameters for this enzyme were determined as follows:
| Parameter | Value |
|---|---|
| K'm for HOPDA | 4.6 µM |
| Vmax | 3.3 µmol min-1 |
| Ks | 70.0 µM |
| Maximum Specific Turnover Rate | 1300 s-1 per dimer |
Data sourced from the study of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase.
These findings highlight the high substrate affinity and rapid turnover characteristic of this family of hydrolases.
Structural Insights into Enzyme-Substrate Interactions and Catalytic Sites
The enzymes responsible for the metabolism of this compound have been the subject of detailed structural studies, revealing the architecture of their active sites and the residues crucial for catalysis.
Catechol 2,3-dioxygenase (The Preceding Enzyme):
The enzyme responsible for the formation of this compound (as 2-hydroxymuconate semialdehyde) from catechol is catechol 2,3-dioxygenase. wikipedia.orgwikipedia.org Crystal structures of this enzyme, such as the one from Pseudomonas putida mt-2 (metapyrocatechase), have been resolved, providing a detailed view of its active site. nih.govrcsb.org The enzyme is typically a homotetramer, with each subunit containing a non-heme iron(II) ion in the active site. wikipedia.orgnih.gov
The Fe(II) ion is coordinated by a conserved facial triad (B1167595) of three endogenous ligands: two histidine residues (His153, His214) and one glutamate (B1630785) residue (Glu265). nih.govrcsb.org The active site also contains other conserved residues, including a tyrosine (Tyr255) and another histidine (His199), which are believed to play key roles in substrate binding and catalysis. nih.govrcsb.org The proposed mechanism involves the binding of catechol to the Fe(II) center, followed by the binding of molecular oxygen. His199 is thought to act as a base, abstracting a proton from the substrate, which facilitates the subsequent attack by oxygen and the cleavage of the aromatic ring. ebi.ac.uk
2-Hydroxymuconate-Semialdehyde Hydrolase (The Succeeding Enzyme):
The enzyme that catalyzes the hydrolysis of this compound is 2-hydroxymuconate-semialdehyde hydrolase. wikipedia.org This enzyme belongs to the α/β hydrolase-fold family. nih.gov Structural and mechanistic studies on members of this family, such as the XylF enzyme from the TOL plasmid of Pseudomonas putida, have identified a catalytic triad of amino acids essential for its function. nih.gov This triad consists of a serine (Ser107), an aspartate (Asp228), and a histidine (His256). nih.gov This arrangement is a hallmark of the α/β hydrolase-fold family and is central to the hydrolytic mechanism.
The proposed catalytic mechanism involves the serine residue acting as a nucleophile to attack the substrate, leading to the formation of a covalent enzyme-substrate intermediate. The histidine residue, activated by the aspartate, then facilitates the hydrolysis of this intermediate, regenerating the active site and releasing the products. Ten crystal structures for this class of enzymes had been solved as of late 2007, providing a solid foundation for understanding their structure-function relationships. wikipedia.org
Genetic and Molecular Basis of 6 Oxo 2,4 Hexadienoic Acid Pathways
Identification and Characterization of Genes Encoding Pathway Enzymes
The genes responsible for the enzymatic transformations leading to and from 6-oxo-2,4-hexadienoic acid are often found in organized clusters within microbial genomes. These clusters facilitate the coordinated expression and regulation of the metabolic pathway.
The catabolism of aromatic compounds in bacteria is frequently orchestrated by genes organized into operons or clusters. These clusters typically encode the enzymes for the entire degradation sequence, from the initial substrate to central metabolic intermediates. For pathways involving this compound, which is a key intermediate in the meta-cleavage pathway of catechols, the corresponding gene clusters have been extensively studied in various bacteria.
In many Pseudomonas species, the genes for the meta-cleavage pathway are located in operons. For example, the degradation of toluene (B28343) and xylenes (B1142099) can proceed via catechol and the meta-cleavage pathway, and the genes encoding these enzymes are often clustered. nih.gov Similarly, gene clusters for the degradation of protocatechuate, which can also be funneled into a pathway involving a six-carbon oxo-dienoic acid intermediate, have been identified. In Rhodococcus opacus, a protocatechuate catabolic gene cluster includes genes pcaH and pcaG (encoding subunits of protocatechuate 3,4-dioxygenase), pcaB (3-carboxy-cis,cis-muconate cycloisomerase), pcaL (a fused gene with dual enzymatic activities), pcaR (a putative regulator), and pcaF (3-oxoadipyl-CoA thiolase) nih.gov.
The organization of these gene clusters can vary between different bacterial strains and species. For instance, in Pseudomonas putida, the cat gene cluster is involved in the catechol branch of the 3-oxoadipate pathway nih.gov. In some cases, the genes for the upper pathway (converting the initial aromatic substrate to a catechol) and the lower pathway (the meta-cleavage pathway itself) are located in separate but co-regulated operons asm.org. The table below summarizes some of the key gene clusters involved in the degradation of aromatic compounds that proceed through catecholic intermediates.
| Gene Cluster | Organism Example | Degraded Compound(s) | Key Genes |
| dmp operon | Pseudomonas sp. CF600 | Phenol | dmpKLMNOPQBCDEFGHI |
| xyl operon | Pseudomonas putida mt-2 | Toluene, Xylenes | xylXYZLGFJQKHI |
| nah operon | Pseudomonas putida G7 | Naphthalene | nahAGFCBED |
| pra operon | Sphingomonas sp. strain JJ-1b | 4-Hydroxybenzoate, Protocatechuate | praR-praABEGFDCHI asm.org |
| pca cluster | Rhodococcus opacus 1CP | Protocatechuate | pcaHGB L R F nih.gov |
The expression of the genes encoding the enzymes of the meta-cleavage pathway is tightly regulated to ensure that they are only produced when a suitable aromatic substrate is present. This regulation is primarily achieved through the action of transcriptional regulators that can act as both activators and repressors.
Several families of transcriptional regulators are known to control these catabolic operons. The LysR-type transcriptional regulators (LTTRs) are one of the most common families involved in the regulation of aromatic degradation pathways. These regulators typically bind to the promoter region of the operon and can either activate or repress transcription in response to the presence of an inducer molecule, which is often the initial substrate of the pathway or an early intermediate. For example, the expression of chlorocatechol degradation genes is often under the control of a LysR-type regulator nih.gov.
Another important family is the AraC/XylS family of regulators. The XylS protein, for instance, is a well-characterized activator of the meta-cleavage pathway operon on the TOL plasmid in Pseudomonas putida nih.gov. These regulators are activated by binding to specific aromatic acids, which then allows them to promote the transcription of the catabolic genes.
The IclR-type regulators also play a significant role. In contrast to the LTTRs that often regulate catechol pathways, IclR-type regulators are commonly associated with the regulation of protocatechuate catabolic gene clusters nih.gov. For instance, PcaR in Pseudomonas putida and Rhodococcus opacus are IclR-type regulators that control the expression of the pca genes nih.govnih.gov. In Pseudomonas stutzeri OX1, the expression of the meta-pathway genes is controlled by the TouR regulator, which is responsive to phenols asm.org.
The regulatory systems can be complex, sometimes involving multiple regulators and cross-talk between different pathways. For instance, in Pseudomonas putida, the regulation of the meta-cleavage pathway for phenol and cresol degradation involves two separate operons that are likely part of a single regulon, with the phenolic substrate acting as the effector molecule microbiologyresearch.org.
Molecular Mechanisms of Pathway Evolution and Adaptation
The remarkable diversity of aromatic compounds that can be degraded by microorganisms is a testament to the evolutionary adaptability of catabolic pathways. The molecular mechanisms driving this evolution include horizontal gene transfer and adaptive mutations in response to new environmental pressures, such as the introduction of xenobiotic compounds.
Horizontal gene transfer (HGT) is a major force in the evolution of bacterial catabolic pathways. The genes for aromatic degradation are often located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacteria. This allows for the rapid dissemination of new metabolic capabilities within a microbial community.
There is substantial evidence for the HGT of genes involved in the degradation of compounds that are precursors to this compound. For example, the genes for naphthalene dioxygenase, a key enzyme in naphthalene degradation, have been shown to be transferred horizontally between bacteria in contaminated environments nih.gov. Similarly, studies on biphenyl-degrading bacteria suggest that the gene clusters responsible for this metabolism have evolved independently and spread through HGT researchgate.net.
The evolution of these pathways often appears to be a modular process, where different genetic modules encoding specific parts of the pathway are assembled over time. It has been proposed that the common meta-cleavage pathway operon may have fused with different genes that convert various stable aromatic compounds into catechol, thereby creating new lower pathway operons nih.gov. Subsequently, the acquisition of upper pathway operons as a third module could have further expanded the catabolic versatility of the host organisms nih.gov. This modular evolution allows for the creation of novel pathways by combining existing enzymatic functions.
The introduction of synthetic, xenobiotic compounds into the environment has provided a strong selective pressure for the evolution of new degradation pathways. Microorganisms have demonstrated a remarkable ability to adapt and evolve the capacity to degrade these novel pollutants.
This adaptive evolution can occur through several mechanisms. The promiscuity of existing enzymes allows them to act on new, structurally related xenobiotic compounds, providing a starting point for the evolution of a new pathway. Over time, mutations can occur that enhance the efficiency and specificity of these enzymes for the new substrate.
Recent genomic studies of bacteria that digest xenobiotics indicate that they have evolved by accumulating the necessary genes for their degradation asm.org. The ability of microorganisms to detoxify these compounds allows them to survive and utilize them as sources of carbon and energy in contaminated environments asm.org. The constant exposure to xenobiotics in polluted sites can drive the selection and enrichment of microbial populations with enhanced degradative capabilities. This process of adaptation highlights the dynamic nature of microbial genomes and their capacity to respond to environmental changes.
Microbiological and Ecological Significance of 6 Oxo 2,4 Hexadienoic Acid Metabolism
Diversity of Microbial Species Involved in 6-Oxo-2,4-hexadienoic Acid Cycling
A wide array of microorganisms has evolved the enzymatic machinery to process aromatic compounds, often leading to the formation and subsequent breakdown of this compound. This metabolic capability is widespread across different microbial groups, underscoring its evolutionary significance.
Numerous bacterial genera are known for their ability to degrade aromatic compounds, a process integral to the planet's carbon cycle. microbiologyresearch.org These bacteria are equipped with specific enzymes that facilitate the cleavage of the aromatic ring, a critical step in making these compounds available for cellular metabolism. microbiologyresearch.org Genera such as Pseudomonas, Burkholderia, and Rhodococcus are particularly noted for their metabolic versatility in breaking down highly recalcitrant polycyclic aromatic hydrocarbons (PAHs). nih.gov
| Bacterial Genus | Common Aromatic Substrates Degraded |
| Burkholderia | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Pseudomonas | PAHs, Phthalic Acid |
| Rhodococcus | PAHs |
| Nocardioides | Dibenzofuran (B1670420), Ibuprofen |
| Sphingomonas | Polycyclic Aromatic Hydrocarbons (PAHs) |
This table provides examples of bacterial genera and some of the aromatic compounds they are known to degrade, pathways which often involve this compound as an intermediate.
Fungi, including both yeasts and filamentous fungi, also play a significant role in the degradation of aromatic compounds. microbiologyresearch.orgoup.com Ligninolytic fungi, for example, produce powerful extracellular enzymes that can break down complex aromatic polymers like lignin. nih.gov While the specific intracellular pathways can vary, the general strategy involves breaking down large aromatic molecules into simpler compounds that can then be funneled into central metabolic pathways. mdpi.comresearchgate.net Fungi can employ different strategies, including partial transformation, complete degradation in the presence of another substrate (cometabolism), or using the hydrocarbon as a sole source of carbon and energy. oup.com Some fungi, like Aspergillus and Penicillium, are known to attack aromatic structures. microbiologyresearch.org
Role in Environmental Bioremediation and Biotransformation Processes
The microbial metabolism of aromatic compounds is a cornerstone of bioremediation, the use of biological organisms to clean up contaminated sites. By breaking down harmful pollutants, these microorganisms help to detoxify the environment.
The metabolic pathways that process intermediates like this compound are crucial for the breakdown of a range of persistent organic pollutants. Bacteria play a major role in the degradation of these compounds. For instance, bacterial catabolism is a key process for the breakdown of heterocyclic pollutants like dibenzofurans and polychlorinated biphenyls (PCBs). nih.gov The degradation of the explosive 2,4-dinitrotoluene (B133949) (2,4-DNT) can also be achieved through microbial action, where it is transformed into less harmful substances. nih.gov In combined anaerobic and aerobic systems, 2,4-DNT can be effectively removed from wastewater, with removal efficiencies exceeding 99%. nih.gov
Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes without human intervention. mdpi.com Biodegradation by indigenous microorganisms is a primary mechanism of natural attenuation for organic pollutants. clu-in.orgnumberanalytics.com Microbes in soil and groundwater can transform many organic contaminants, using them as a source of carbon and energy. clu-in.org This process is a key component of how ecosystems naturally cope with contamination from sources like petroleum hydrocarbons. The rate and effectiveness of natural attenuation depend on various environmental factors, including the presence of suitable microorganisms and the availability of nutrients and electron acceptors. mdpi.comresearchgate.net
Ecological Impact and Biogeochemical Cycling of Carbon
The microbial breakdown of aromatic compounds is a fundamental part of the global carbon cycle. microbiologyresearch.org Aromatic compounds, including those derived from lignin, are among the most abundant forms of organic carbon in the biosphere. mdpi.com By degrading these complex molecules, microorganisms release the stored carbon, making it available to other organisms in the food web. This process, often involving intermediates like this compound, converts persistent organic matter into harmless metabolites like carbon dioxide and water, or incorporates it into microbial biomass. frontiersin.orgnih.gov This microbial activity is essential for regenerating nutrients and ensuring the continued flow of carbon through terrestrial and aquatic ecosystems. asm.org
Advanced Analytical Methodologies for Research on 6 Oxo 2,4 Hexadienoic Acid
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in isolating 6-Oxo-2,4-hexadienoic acid from intricate biological matrices and for its subsequent identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Applications for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic acids like this compound in various samples. Its high resolution and sensitivity make it ideal for metabolite profiling. In the context of analyzing organic acids, HPLC coupled with a Diode Array Detector (DAD) allows for the optimization of detection wavelengths. For instance, a wavelength of 214 nm is often effective for the detection of various organic acids. researchgate.net The reliability of HPLC methods is typically validated by assessing parameters such as precision, stability, repeatability, and accuracy, with recovery rates often falling between 99.00% and 104.14%. mdpi.com
A typical HPLC system for organic acid analysis would include a C18 reversed-phase column. The mobile phase often consists of a gradient of an acidic aqueous solution (like diluted phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. This setup allows for the efficient separation of a wide range of organic acids based on their polarity.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Gradient of acidified water and methanol/acetonitrile |
| Detection | Diode Array Detector (DAD) at 214 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, non-volatile compounds like this compound require a chemical modification process called derivatization before they can be analyzed by GC-MS. researchgate.net Derivatization increases the volatility of the analyte, making it suitable for gas chromatography. sigmaaldrich.com
A common derivatization method for organic acids is esterification, which converts them into their corresponding esters, such as fatty acid methyl esters (FAMEs). sigmaaldrich.com This is often achieved using reagents like boron trichloride (B1173362) (BCl3) in methanol or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). sigmaaldrich.commdpi.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used derivatization technique. researchgate.netmdpi.com The resulting derivatized compound is then introduced into the GC-MS system, where it is separated based on its boiling point and then detected and identified by the mass spectrometer. This method is particularly useful for qualitative and quantitative analysis in complex biological fluids. researchgate.net
| Derivatization Agent | Target Functional Group | Resulting Derivative |
| Boron trichloride (BCl3) in Methanol | Carboxylic acid | Methyl ester |
| Trimethyl sulfonium hydroxide (TMSH) | Carboxylic acid | Methyl ester |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acid, Hydroxyl | Trimethylsilyl ester/ether |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its related metabolites. When coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), it provides unparalleled sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling in Complex Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for the comprehensive analysis of metabolites in complex biological samples. ceu.es It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This approach is particularly advantageous as it often does not require derivatization, thereby reducing sample preparation time and potential introduction of impurities. mdpi.com
LC-MS-based approaches are crucial in plant metabolomics, where a vast array of semi-polar compounds, including secondary metabolites, can be effectively separated and detected. nih.gov In lipidomics, LC-MS is instrumental in identifying and quantifying oxygenated lipids, which are often present in low concentrations and exhibit a wide range of physicochemical properties. ceu.es High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, are frequently used in non-targeted lipidomics to identify all detectable ions based on their fragmentation patterns. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates
Tandem Mass Spectrometry (MS/MS) is a highly specific technique used for the structural elucidation of complex molecules, including metabolic intermediates. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification.
LC-MS/MS is the most frequently chosen technique for analyzing oxylipins and other lipid mediators. mdpi.com It allows for the identification of structural isomers, as the elution order from the liquid chromatography column provides an additional layer of information. nih.gov In the characterization of phenolic compounds, for example, LC-ESI-QTOF-MS/MS can be used to tentatively identify a large number of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com The selection of compounds for further MS/MS analysis is often based on criteria such as library score and mass error. mdpi.com This detailed structural information is critical for understanding the metabolic pathways in which this compound is involved.
Spectroscopic Methods for Real-time Monitoring of Enzymatic Reactions
Spectroscopic methods are invaluable for monitoring the kinetics of enzymatic reactions in real-time. These techniques rely on changes in the absorption or emission of light by the reactants or products of a reaction. For enzymatic reactions involving this compound, which possesses a chromophore, UV-Visible spectrophotometry is a particularly useful tool.
The progress of the reaction can be followed by monitoring the change in absorbance at a specific wavelength that corresponds to the maximum absorbance of either the substrate or the product. This allows for the determination of key enzymatic parameters such as the reaction rate, Michaelis-Menten constant (Km), and maximum velocity (Vmax). The continuous nature of this monitoring provides detailed insights into the dynamics of the enzymatic conversion of this compound.
| Spectroscopic Technique | Principle | Application for this compound |
| UV-Visible Spectrophotometry | Measures the absorption of ultraviolet and visible light by a sample. | Real-time monitoring of enzymatic reactions by tracking changes in absorbance due to the consumption of the substrate or formation of a product with a distinct chromophore. |
| Fluorescence Spectroscopy | Measures the emission of light from a sample that has absorbed light. | Can be used if the enzymatic reaction involves a fluorescent substrate or product, or if a fluorescent probe is used to monitor the reaction. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Enzyme Assays and Reaction Monitoring
UV-Vis spectroscopy is a fundamental tool for monitoring enzymatic reactions involving this compound. Its application is centered on the principle that the conjugated diene and ketone chromophores within the molecule absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Any enzymatic alteration of this chromophore system results in a detectable change in the UV-Vis spectrum, allowing for real-time monitoring of the reaction progress.
In the context of enzyme assays, the formation or degradation of this compound can be followed by measuring the change in absorbance at a specific wavelength. For instance, the enzymatic cleavage of a precursor molecule to form this compound would lead to an increase in absorbance at the wavelength corresponding to its maximum absorption (λmax). Conversely, its subsequent enzymatic conversion to a product lacking the same conjugated system would result in a decrease in absorbance.
While specific spectral data for this compound is not extensively documented, data from the closely related compound, sorbic acid ((2E,4E)-2,4-hexadienoic acid), shows a maximum absorbance at approximately 254 nm in a propan-2-ol solution. nih.gov This provides a reasonable estimate for the region of interest when studying this compound. The introduction of the oxo group at the 6-position is expected to influence the λmax.
The following table summarizes key parameters from an enzymatic assay of a related compound, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid, illustrating the type of data obtained through UV-Vis spectroscopy-based enzyme assays.
| Parameter | Value | Compound Studied |
| K'm | 4.6 µM | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid |
| Vmax | 3.3 µmol min⁻¹ | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid |
| Optimal pH | 7.0 | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid |
| Optimal Temperature | 60 °C | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid |
This interactive table provides kinetic parameters for a hydrolase acting on a substituted hexadienoic acid derivative, demonstrating the utility of UV-Vis spectroscopy in enzyme characterization.
Nuclear Magnetic Resonance (NMR) for Elucidating Metabolic Pathway Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of metabolic intermediates like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, enabling researchers to confirm its structure and identify products formed during its metabolism.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the protons along the hexadienoic acid chain would exhibit characteristic chemical shifts and coupling patterns. The olefinic protons (H2, H3, H4, and H5) are expected to resonate in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the double bonds and the terminal carbonyl and carboxyl groups. The coupling constants between these protons would provide information about the stereochemistry (E/Z configuration) of the double bonds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, distinct signals would be expected for the carboxylic acid carbon (C1), the four olefinic carbons (C2, C3, C4, C5), and the ketone carbonyl carbon (C6). The chemical shifts of these carbons are indicative of their chemical environment. For example, the carbonyl carbons (C1 and C6) would appear significantly downfield, typically in the range of 170-200 ppm.
The table below presents predicted ¹³C NMR chemical shifts for a related compound, (2E,4Z)-hexa-2,4-dienoic acid, which can serve as a reference for interpreting the spectrum of this compound. The presence of the C6-oxo group in the target compound would cause a significant downfield shift for C5 and C6 compared to this reference.
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Compound |
| C1 | 172.1 | (2E,4Z)-hexa-2,4-dienoic acid |
| C2 | 119.8 | (2E,4Z)-hexa-2,4-dienoic acid |
| C3 | 143.9 | (2E,4Z)-hexa-2,4-dienoic acid |
| C4 | 125.1 | (2E,4Z)-hexa-2,4-dienoic acid |
| C5 | 131.6 | (2E,4Z)-hexa-2,4-dienoic acid |
| C6 | 18.2 | (2E,4Z)-hexa-2,4-dienoic acid |
This interactive table displays the predicted ¹³C NMR chemical shifts for a geometric isomer of sorbic acid. These values offer a foundational understanding for the analysis of the more complex this compound.
By analyzing the NMR spectra of reaction mixtures over time, researchers can track the disappearance of signals corresponding to this compound and the appearance of new signals from metabolic products. This allows for the unambiguous identification of the transformation products and the elucidation of the metabolic pathway.
Theoretical and Computational Studies of 6 Oxo 2,4 Hexadienoic Acid Reactivity
Quantum Chemical Calculations on Reaction Intermediates and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of enzymatic and non-enzymatic reactions involving intermediates like 6-oxo-2,4-hexadienoic acid. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems, such as the hydrolysis of other α,β-unsaturated carbonyl compounds and related enzyme-catalyzed reactions. nih.govresearchgate.net
These calculations can determine the geometries and energies of reactants, products, transition states, and intermediates. For instance, in the hydrolysis of 2-hydroxymuconic semialdehyde (a tautomer of this compound) by 2-hydroxymuconate-semialdehyde hydrolase, DFT calculations can model the nucleophilic attack of a water molecule on the aldehyde carbon. wikipedia.orgnih.gov The calculations would reveal the structure of the tetrahedral intermediate and the transition state leading to it, including the activation energy barrier for the reaction.
A hypothetical DFT study on the hydrolysis of this compound might involve the following steps:
Geometry optimization of the reactants (this compound and water), intermediates, and products.
Transition state searching to locate the saddle point on the potential energy surface corresponding to the C-C bond cleavage.
Frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for the transition state).
Calculation of the reaction energies and activation barriers.
The data from such a study could be presented in a table format, as shown below for a representative reaction.
Table 1: Hypothetical DFT Calculation Results for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (this compound + H₂O) | 0.0 | - |
| Transition State | +15.2 | C-C bond length: 2.1 Å; O-C bond length: 1.8 Å |
| Intermediate | -5.7 | Tetrahedral geometry at the carbonyl carbon |
| Products (2-hydroxypenta-2,4-dienoate + Formic Acid) | -25.8 | - |
Note: The data in this table is illustrative and based on typical values for similar enzymatic reactions. Actual values for this compound would require specific calculations.
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a substrate, such as this compound, to its enzyme. nih.govyoutube.comosti.gov These methods provide detailed information about the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.
The enzyme responsible for the conversion of 2-hydroxymuconic semialdehyde is 2-hydroxymuconate-semialdehyde hydrolase. wikipedia.orgnih.gov Docking studies can predict how this compound fits into the active site of this enzyme. The results would highlight the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex.
Following docking, MD simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal:
The stability of the binding pose predicted by docking.
The flexibility of different regions of the enzyme and the substrate.
The role of water molecules in the active site.
Conformational changes in the enzyme that may be necessary for catalysis.
A study on a related hydrolase identified key catalytic residues, such as a catalytic triad (B1167595) of Ser-Asp-His, which are crucial for the hydrolytic activity. nih.gov Similar studies on the hydrolase for this compound would be invaluable.
Table 2: Representative Molecular Docking Results for this compound with 2-Hydroxymuconate-Semialdehyde Hydrolase
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | Ser107, His256, Asp228, Phe108 |
| Hydrogen Bond Interactions | O of C=O with Ser107-OH (2.8 Å); OH group with His256-N (3.1 Å) |
| Hydrophobic Interactions | Alkene chain with Phe108 |
Note: This data is representative and based on studies of similar enzyme-substrate systems. nih.gov
Predictive Modeling of Metabolic Pathways and Flux in Microbial Systems
Predictive modeling of metabolic pathways allows for a system-level understanding of how microorganisms like Pseudomonas putida utilize aromatic compounds. nih.govresearchgate.netresearchgate.net These models can predict the flow of metabolites (flux) through different pathways under various conditions. The meta-cleavage pathway, which involves this compound, is a key route for the degradation of catechols. nih.govnih.govresearchgate.net
Metabolic models can be constructed at different levels of detail, from simple stoichiometric models to complex kinetic models. nih.govcore.ac.uk Flux Balance Analysis (FBA) is a common technique used with genome-scale metabolic models to predict the steady-state flux distribution in a metabolic network.
For the degradation of aromatic compounds in Pseudomonas putida, a metabolic model could predict how the carbon from these compounds is channeled into central metabolism. nih.gov For instance, the model could predict the relative flux through the ortho- and meta-cleavage pathways when the organism is grown on a mixture of substrates. researchgate.net
Kinetic models can provide even more detailed predictions about the dynamic behavior of the metabolic network, including the concentrations of intermediates like this compound. nih.gov These models require detailed knowledge of the kinetic parameters of the enzymes involved.
Table 3: Example of Predicted Metabolic Flux Distribution in Pseudomonas putida during Catechol Degradation
| Pathway | Relative Flux (%) | Key Enzymes |
| Ortho-cleavage Pathway | 40 | Catechol 1,2-dioxygenase |
| Meta-cleavage Pathway | 60 | Catechol 2,3-dioxygenase |
| Tricarboxylic Acid (TCA) Cycle | 100 | Citrate synthase, Isocitrate dehydrogenase |
Note: The flux distribution is hypothetical and can vary depending on the specific strain and growth conditions. researchgate.netnih.gov
Future Directions and Biotechnological Research Perspectives
The study of 6-oxo-2,4-hexadienoic acid, a key intermediate in various metabolic pathways, is paving the way for significant advancements in biotechnology and environmental science. Ongoing research is focused on harnessing and optimizing the microbial and enzymatic processes involving this compound for practical applications, from bioremediation to the development of novel research tools.
常见问题
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying 6-oxo-2,4-hexadienoic acid and its derivatives in microbial degradation studies?
- Methodological Answer : Electron Ionization Mass Spectrometry (EI-MS) with trimethylsilyl (TMS) derivatization is widely used. Fragmentation patterns (e.g., molecular ions at m/z 378/466 and fragment ions like m/z 363 [loss of CH3]) help confirm structures such as 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, a meta-cleavage product . Gas chromatography coupled with mass spectrometry (GC-MS) is recommended for resolving cyclized derivatives like 3-(chroman-4-on-2-yl)pyruvate .
Q. How can researchers differentiate between structural isomers of this compound derivatives in metabolic pathways?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., double-bond geometry in (2E,4Z)-isomers) with high-resolution mass spectrometry (HRMS). For example, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) and its positional isomers can be distinguished via unique fragmentation patterns and retention times in GC-MS .
Q. What enzymatic assays are critical for studying the meta-cleavage pathway of this compound derivatives?
- Methodological Answer : Use purified extradiol dioxygenases and meta-cleavage hydrolases in vitro. Monitor substrate consumption via UV-Vis spectroscopy (yellow color disappearance at 434 nm for meta-cleavage intermediates) and validate products using enzymatic hydrolysis (e.g., salicylate formation from 2,2',3-trihydroxybiphenyl) .
Advanced Research Questions
Q. How can conflicting data on the metabolic fate of this compound derivatives be resolved across studies?
- Methodological Answer : Conduct time-resolved incubations with controlled enzyme activities. For example, discrepancies in salicylate vs. cyclized product formation (e.g., 3-(chroman-4-on-2-yl)pyruvate) arise from hydrolase activity timing. Acidifying incubation mixtures post-reaction ensures cyclized products dominate, while immediate hydrolysis yields salicylate .
Q. What experimental strategies validate novel enzymatic steps in this compound-associated degradation pathways?
- Methodological Answer : Use gene knockout mutants (e.g., Pseudomonas sp. strains) to disrupt specific enzymes (e.g., hydrolases or dioxygenases). Compare metabolite profiles via LC-MS/MS. For instance, Brevibacterium sp. DPO mutants lacking 2-hydroxy-4-pentenoate hydrolase accumulate 2-hydroxy-6-(2-carboxyphenyl)-6-oxo-2,4-hexadienoic acid, confirming its role in phthalate formation .
Q. How do environmental conditions (e.g., pH, oxygen availability) influence the stability and reactivity of this compound intermediates?
- Methodological Answer : Perform stability assays under varying pH (4–9) and anaerobic/aerobic conditions. Use <sup>13</sup>C-labeled substrates to track degradation kinetics via isotope-ratio mass spectrometry. Acidic conditions favor cyclization (e.g., chroman-4-one derivatives), while neutral pH promotes hydrolysis to salicylate .
Data Contradiction Analysis
Q. Why do some studies report salicylate as a primary metabolite of this compound derivatives, while others identify cyclized products?
- Resolution : The divergence stems from experimental protocols. Immediate acidification post-incubation stabilizes cyclized products (e.g., 3-(chroman-4-on-2-yl)pyruvate), whereas delayed acidification allows hydrolases to convert intermediates to salicylate . Enzyme purity (e.g., presence of contaminating hydrolases) also affects outcomes .
Q. How to reconcile the dual role of this compound as both a microbial metabolite and a benzene-derived toxicant?
- Resolution : Context-dependent analysis is critical. In Pseudomonas spp., it is a catabolic intermediate with low toxicity. In mammalian systems, it arises from benzene metabolism via CYP2E1-mediated oxidation of trans,trans-muconaldehyde, leading to hematotoxicity. Differentiate origins using stable isotope tracing and species-specific enzyme inhibitors .
Methodological Tables
Table 1 : Key Enzymes and Substrates in this compound Metabolism
Table 2 : Analytical Signatures of Key Derivatives
| Compound | GC-MS Retention Index | Key MS Fragments (m/z) | Reference |
|---|---|---|---|
| 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid (TMS) | 18.7 min | 378 (M<sup>+</sup>), 363 (-CH3), 261 (-COOTMS) | |
| 3-(Chroman-4-on-2-yl)pyruvate (TMS) | 21.3 min | 466 (M<sup>+</sup>), 451 (-CH3), 349 (-COOTMS) |
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